molecular formula C13H8ClIN2O3 B6057844 4-chloro-N-(2-iodophenyl)-3-nitrobenzamide CAS No. 329941-10-8

4-chloro-N-(2-iodophenyl)-3-nitrobenzamide

Cat. No.: B6057844
CAS No.: 329941-10-8
M. Wt: 402.57 g/mol
InChI Key: CHZXEFBHMGQDJC-UHFFFAOYSA-N
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Description

Overview of Substituted Benzamides as Privileged Scaffolds in Organic and Medicinal Chemistry

Substituted benzamides represent a class of organic compounds that are considered "privileged scaffolds" in medicinal chemistry. This designation is due to their remarkable ability to bind to a wide array of biological targets with high affinity and specificity. The amide linkage is a key structural feature, known for its planarity and ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with proteins and enzymes. nih.govnanobioletters.com The versatility of the benzamide (B126) core allows for the introduction of various substituents on both the benzoic acid and aniline (B41778) rings, enabling chemists to fine-tune the molecule's steric, electronic, and lipophilic properties. This adaptability has led to the development of numerous successful drugs across different therapeutic areas, including anti-cancer, anti-inflammatory, and antimicrobial agents. nanobioletters.com Consequently, the synthesis and biological evaluation of novel benzamide derivatives remain a highly active and fruitful area of research. nanobioletters.com

Significance of Halogenated and Nitrated Aromatic Systems in Molecular Design

The incorporation of halogens and nitro groups into aromatic systems is a powerful strategy in molecular design. Halogens, such as chlorine and iodine, can significantly alter a molecule's physicochemical properties. They can increase lipophilicity, which may enhance membrane permeability, and can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity with biological targets. The iodine atom, in particular, is large and polarizable, offering unique interaction capabilities.

The nitro group is a strong electron-withdrawing group, a feature that profoundly impacts the electronic properties of the aromatic ring. nih.govresearchgate.net This electronic influence can be crucial for modulating the reactivity of the molecule or for establishing specific interactions with biological receptors. researchgate.net In medicinal chemistry, the nitro group is a known pharmacophore and can be found in a variety of drugs with antibacterial, antiparasitic, and antineoplastic activities. nih.gov Its presence can also render a compound a prodrug, which is activated under specific physiological conditions, such as the hypoxic environment of tumors. nih.gov

Research Landscape of Complex Chemical Entities Incorporating Amide, Chloro, Iodo, and Nitro Functional Groups

The chemical space defined by molecules containing amide, chloro, iodo, and nitro functionalities is rich with compounds of significant interest. Research into such complex entities often focuses on the synergistic effects of these functional groups. For example, studies on various halogenated nitrobenzamides have revealed potent biological activities. A series of 4-substituted-3-nitrobenzamide derivatives were synthesized and showed promising anti-tumor activity against several cancer cell lines. nih.gov Similarly, other research has explored N-alkyl nitrobenzamides as antimycobacterial agents. mdpi.com

The synthesis of these multi-functionalized molecules often requires sophisticated, multi-step procedures. A common synthetic route involves the coupling of a substituted nitrobenzoyl chloride with a corresponding substituted aniline. mdpi.com For instance, the synthesis of N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide is typically achieved by reacting 4-methyl-3-nitrobenzoyl chloride with 3-chloroaniline. The presence of multiple reactive groups necessitates careful planning of the synthetic strategy to achieve the desired product with good yield and purity. nih.govresearchgate.net

Rationale for Advanced Academic Investigation into 4-chloro-N-(2-iodophenyl)-3-nitrobenzamide

While direct research on this compound is not extensively documented in publicly available literature, a strong rationale for its investigation can be constructed based on the known value of its constituent parts and the activities of structurally related compounds.

The molecule combines a 4-chloro-3-nitrobenzoyl moiety with a 2-iodoaniline (B362364) fragment. The former is a known building block for biologically active compounds. The latter introduces a bulky, polarizable iodine atom ortho to the amide linkage, which can enforce a specific conformation and potentially engage in unique intramolecular and intermolecular interactions.

A compelling reason for studying this compound comes from the clinical investigation of a similar molecule, 4-iodo-3-nitrobenzamide (B1684207) (Iniparib), which was evaluated in clinical trials for treating certain types of breast cancer. google.com Although ultimately unsuccessful, the investigation of Iniparib as a PARP inhibitor highlights the potential of the iodo-nitrobenzamide scaffold in oncology. The addition of a chloro-substituent on the second aromatic ring, as in the title compound, offers a vector for further molecular tuning, potentially leading to improved efficacy, altered selectivity, or different pharmacokinetic properties. Therefore, this compound stands as a logical and intriguing target for synthesis and biological evaluation in the quest for new therapeutic agents.

Chemical Compound Data

Properties

IUPAC Name

4-chloro-N-(2-iodophenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIN2O3/c14-9-6-5-8(7-12(9)17(19)20)13(18)16-11-4-2-1-3-10(11)15/h1-7H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZXEFBHMGQDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201265538
Record name 4-Chloro-N-(2-iodophenyl)-3-nitrobenzamide
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Molecular Weight

402.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329941-10-8
Record name 4-Chloro-N-(2-iodophenyl)-3-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329941-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-(2-iodophenyl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201265538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations for 4 Chloro N 2 Iodophenyl 3 Nitrobenzamide and Its Structural Analogues

Strategic Approaches to Amide Bond Formation in N-Arylbenzamides

The construction of the amide linkage is a cornerstone of organic synthesis, essential for the creation of a vast array of molecules, including pharmaceuticals and materials. nih.govnih.gov The formation of N-arylbenzamides, a class to which 4-chloro-N-(2-iodophenyl)-3-nitrobenzamide belongs, can be achieved through both classical and modern synthetic methods.

Historically, the formation of amide bonds has been dominated by condensation reactions that typically involve the activation of a carboxylic acid. The most common method is the conversion of the carboxylic acid (like 4-chloro-3-nitrobenzoic acid) into a more reactive acyl halide, typically an acyl chloride, using reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). nih.govnih.govresearchgate.net This activated intermediate then readily reacts with an amine (in this case, 2-iodoaniline) to form the amide bond.

A well-known example of this approach is the Schotten-Baumann reaction, which is conducted under basic conditions, often with an aqueous base like sodium hydroxide and an organic solvent like dichloromethane, to neutralize the hydrogen halide byproduct (e.g., HCl) and drive the reaction to completion. mdpi.com While robust and widely used, these methods can require harsh conditions and may not be suitable for substrates with sensitive functional groups.

To overcome the limitations of classical methods, a diverse range of modern coupling reagents and catalytic systems has been developed. These reagents facilitate amide bond formation under milder conditions, with greater efficiency and functional group tolerance, and often with reduced side reactions like racemization in chiral molecules. nih.govuni-kiel.de These reagents work by activating the carboxylic acid in situ to form a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine.

These modern reagents are broadly classified into several families, including carbodiimides, phosphonium salts, and uronium/aminium salts. uni-kiel.depeptide.comresearchgate.net Carbodiimides like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common, though their use can be complicated by the formation of difficult-to-remove urea byproducts. peptide.comresearchgate.net

Phosphonium and uronium/aminium reagents are often more efficient and lead to cleaner reactions. peptide.com Reagents such as BOP, PyBOP, HBTU, and HATU are widely employed and are particularly effective for difficult couplings, including those involving sterically hindered amino acids or anilines. uni-kiel.depeptide.com The addition of additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) can further increase coupling efficiency and suppress side reactions. peptide.com

Table 1: Comparison of Modern Amide Coupling Reagents

Reagent Class Example Reagents Characteristics Byproducts
Carbodiimides DCC, DIC, EDC Widely used, cost-effective. Insoluble (DCC) or soluble (DIC, EDC) ureas.
Phosphonium Salts BOP, PyBOP, PyAOP High efficiency, suitable for hindered couplings. Phosphine oxide derivatives.
Uronium/Aminium Salts HBTU, TBTU, HATU, HCTU Very fast reaction rates, low racemization, stable in solution. Tetramethylurea (non-toxic).

| Imidazolium | BOI, CIP | Avoids toxic byproducts like HMPA from BOP. | Imidazole-based byproducts. |

Synthesis of Halogenated and Nitrated Benzoic Acid Precursors

The successful synthesis of the target compound is critically dependent on the efficient preparation of its key building blocks: 4-chloro-3-nitrobenzoic acid and 2-iodoaniline (B362364).

4-Chloro-3-nitrobenzoic acid is a crucial intermediate in various chemical syntheses. guidechem.com The most direct and common method for its preparation is the electrophilic nitration of 4-chlorobenzoic acid. This reaction is a classic example of electrophilic aromatic substitution where the directing effects of the existing substituents determine the position of the incoming nitro group. The chloro group is ortho, para-directing, while the carboxylic acid group is meta-directing. Their combined influence directs the nitration primarily to the position ortho to the chlorine and meta to the carboxylic acid.

The reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). Reaction conditions can be controlled to optimize the yield. For instance, one procedure involves adding a solution of nitric and sulfuric acid to 4-chlorobenzoic acid while maintaining the temperature between 10°C and 25°C, followed by stirring for several hours, resulting in a yield of 98.7%. prepchem.com

An alternative route begins with 4-chloro-3-nitrotoluene, which is then oxidized to the corresponding benzoic acid using a strong oxidizing agent like potassium permanganate (KMnO₄), achieving a yield of 91%. guidechem.com

Table 2: Synthetic Routes to 4-Chloro-3-nitrobenzoic Acid

Starting Material Reagents Key Conditions Reported Yield
4-Chlorobenzoic Acid Conc. HNO₃, Conc. H₂SO₄ 10-25°C, 10-14 hours 98.7% prepchem.com
4-Chlorobenzoic Acid Conc. HNO₃ Below 20°C, 6 hours 90% guidechem.com

2-Iodoaniline is a valuable building block in the synthesis of various heterocyclic compounds, including indoles. researchgate.net A classical and effective route for its synthesis starts from o-nitroaniline. guidechem.com This method involves a two-step process:

Diazotization: The amino group of o-nitroaniline is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures (0-5°C).

Iodination: The resulting diazonium salt is then treated with an iodide source, typically potassium iodide (KI), to replace the diazonium group with an iodine atom, yielding o-iodonitrobenzene. guidechem.com An improved process involves slowly adding the diazonium salt solution to the potassium iodide solution, which minimizes foaming and improves reaction control, leading to higher yields. guidechem.com

Reduction: The nitro group of o-iodonitrobenzene is subsequently reduced to an amino group. A common method for this reduction is using iron powder in the presence of an acid or a salt like ammonium chloride in a solvent such as ethanol/water, which provides the final 2-iodoaniline product with a yield of 87.5%. guidechem.com

Other methods for synthesizing iodoanilines include the direct iodination of anilines or their derivatives using various iodinating agents. buet.ac.bdgoogle.com For instance, a transition-metal-free decarboxylative iodination of anthranilic acids using iodine (I₂) and potassium iodide (KI) has been developed as a practical route to 2-iodoanilines. rsc.org

Table 3: Selected Synthetic Pathways for 2-Iodoaniline

Starting Material Key Reagents Intermediate Reported Yield
o-Nitroaniline 1. NaNO₂/H₂SO₄ 2. KI 3. Fe/NH₄Cl o-Iodonitrobenzene 87.5% guidechem.com
Anthranilic Acid I₂, KI N/A (Decarboxylative Iodination) Varies with substrate rsc.org

Optimization of Reaction Conditions and Yield for Target Compound Synthesis

The final step in the synthesis of this compound is the coupling of 4-chloro-3-nitrobenzoic acid with 2-iodoaniline. Optimizing the reaction conditions for this amide bond formation is crucial for maximizing the yield and purity of the final product while minimizing reaction time and side products. Key parameters that are typically optimized include the choice of coupling reagent, solvent, base, temperature, and reaction time.

Solvent: The choice of solvent can significantly impact reaction rates and yields. Aprotic solvents like Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Toluene are commonly used for amide coupling reactions. nih.govmdpi.comresearchgate.net The ideal solvent should dissolve all reactants and reagents while being inert to the reaction conditions.

Coupling Reagent/Activation Method: As discussed in section 2.1, the choice between forming an acyl chloride or using a modern coupling reagent will be a primary consideration. If using a coupling reagent, its type and stoichiometry are critical. For instance, an excess of the coupling reagent may be used to ensure complete activation of the carboxylic acid. researchgate.net

Base: In many coupling protocols, a non-nucleophilic organic base such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) is required. The base neutralizes any acidic byproducts and can facilitate the deprotonation of the amine, increasing its nucleophilicity. mdpi.comuni-kiel.de The choice and amount of base are important to prevent side reactions.

Temperature: Amide bond formation can be performed over a wide range of temperatures. While acyl chloride reactions may be run at room temperature or below, many coupling reactions are performed at room temperature. researchgate.net In some cases, gentle heating may be required to drive the reaction to completion, but higher temperatures can also lead to decomposition or side product formation. researchgate.net

Reaction Time: The reaction progress is typically monitored using techniques like Thin-Layer Chromatography (TLC) to determine the point of completion. Reaction times can vary from less than an hour to overnight, depending on the reactivity of the substrates and the chosen conditions. mdpi.comprepchem.com

Table 4: Hypothetical Optimization Parameters for the Synthesis of this compound

Parameter Variation 1 Variation 2 Variation 3 Expected Outcome
Activation SOCl₂/DCM EDC/HOBt/DMF HATU/DIEA/DMF HATU is expected to give the highest yield and purity under the mildest conditions.
Solvent Dichloromethane (DCM) Toluene N,N-Dimethylformamide (DMF) DMF, being a polar aprotic solvent, often enhances the rate of coupling reactions.
Temperature 0°C to Room Temp Room Temperature 50°C Room temperature is often optimal; higher temperatures may be needed for less reactive substrates but risk side reactions.

| Base | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIEA) | N-Methylmorpholine (NMM) | The choice of base can influence reaction rate and minimize side reactions like racemization in chiral substrates. |

Solvent Effects and Reaction Kinetics

The choice of solvent plays a critical role in the synthesis of benzamides, influencing reaction rates and product yields. Aprotic solvents like dichloromethane are commonly employed in these reactions. For instance, in the synthesis of a related compound, N-(3-chlorophenethyl)-4-nitrobenzamide, dichloromethane was used as the solvent for the reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride. mdpi.com The use of dimethylformamide (DMF), another aprotic solvent, has been noted to facilitate nucleophilic aromatic substitution, which can sometimes lead to unwanted side products. google.com This is particularly relevant for this compound, as the iodo group is activated towards nucleophilic substitution by the presence of the ortho-nitro group. google.com

Reaction kinetics are significantly influenced by the solvent's ability to solvate the reactants and transition states. In the Schotten-Baumann reaction, a common method for synthesizing amides from amines and acyl chlorides, the reaction is often rapid, with product formation observed within 30 minutes. mdpi.com The kinetics can be monitored using techniques like Thin Layer Chromatography (TLC) to confirm the formation of the desired product. mdpi.com

Table 1: Solvent Effects in Benzamide (B126) Synthesis

Solvent Reactants Product Observations Reference
Dichloromethane 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride N-(3-chlorophenethyl)-4-nitrobenzamide Facile and rapid reaction. mdpi.com mdpi.com
Dimethylformamide (DMF) 4-iodo-3-nitrobenzoic acid and thionyl chloride 4-chloro-3-nitrobenzamide (impurity) Facilitates nucleophilic substitution of the iodo group. google.com google.com

Catalyst Selection and Reaction Efficiency

Catalysts are often crucial for achieving high efficiency in the synthesis of benzamides and their analogues. In the formation of the amide bond, coupling agents like dicyclohexylcarbodiimide (DCC) can be used, often in the presence of a base such as N,N-dimethylaminopyridine (DMAP). google.com However, these reagents can be expensive and lead to purification challenges. google.com For reactions involving the formation of acid chlorides as intermediates, thionyl chloride is a common reagent, sometimes with a catalytic amount of DMF. nih.gov

Care must be taken in catalyst selection to avoid unwanted side reactions. For instance, the use of catalysts containing chloride ions can promote the nucleophilic substitution of iodo groups, leading to chlorinated impurities. google.com In some cases, metal catalysts are employed. An efficient copper-catalyzed method has been described for the synthesis of 2-hydroxybenzamides from 2-chlorobenzamide substrates using copper iodide/1,10-phenanthroline. researchgate.net

Table 2: Catalyst and Reagent Efficiency in Benzamide Synthesis

Catalyst/Reagent Reaction Type Product Yield Notes Reference
Dicyclohexylcarbodiimide (DCC) / N,N-Dimethylaminopyridine (DMAP) Esterification (related to amide synthesis) Not specified Expensive; can lead to purification issues. google.com google.com
Thionyl chloride / DMF Amide formation from carboxylic acid Appropriate yield Forms acid chloride intermediate. nih.gov nih.gov
Phosphorus trichloride (PCl₃) Amide formation in situ 82% Forms salicylic acid chloride in situ. nih.govresearchgate.net nih.govresearchgate.net

Derivatization Strategies for Structural Modification of the this compound Core

Modification of the Benzamide Moiety

The benzamide moiety offers several avenues for structural modification. The amide bond itself can be cleaved under certain conditions, leading to the constituent carboxylic acid and amine. mdpi.com More commonly, derivatization involves altering the substituents on the phenyl rings. For the benzoyl portion of the molecule, modifications could include nucleophilic substitution of the chloro group or reduction of the nitro group, as will be discussed later.

Furthermore, the amide nitrogen can potentially be alkylated, although this is less common for this class of compounds. The core benzanilide structure is considered a "privileged structure" in medicinal chemistry, serving as a scaffold for a wide range of biologically active compounds. nih.gov

Substituent Effects on the Iodophenyl Ring

The substituents on the iodophenyl ring significantly influence the reactivity of the molecule. The iodine atom itself is a site for potential modification, such as in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which would allow for the introduction of a wide variety of new functional groups.

Transformations Involving the Nitro and Chloro Groups

The nitro and chloro groups on the benzoyl ring are key sites for derivatization.

Nitro Group Transformations: The nitro group is highly versatile and can be reduced to an amino group under various conditions. Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reducing agents like sodium borohydride. This transformation from a nitro to an amino group drastically changes the electronic properties of the ring and introduces a new functional group (4-amino-3-chloro-N-(2-iodophenyl)benzamide) that can be further modified, for example, through diazotization reactions. smolecule.comnih.gov The reduction of nitroarenes is a well-established transformation in organic synthesis.

Chloro Group Transformations: The chloro group, being a halogen, can participate in various reactions. Nucleophilic aromatic substitution of the chloro group is possible, although it generally requires harsh conditions unless activated by strong electron-withdrawing groups. The nitro group in the meta position provides some activation, but less so than if it were in the ortho or para position. Palladium-catalyzed cross-coupling reactions are also a viable strategy for replacing the chloro group with other functionalities. Additionally, under certain conditions, hydroxylation of chloro-aromatics can be achieved, for instance, using copper catalysis to replace a chlorine atom with a hydroxyl group. researchgate.net

Table 3: Potential Derivatization Reactions

Functional Group Reaction Type Reagents Potential Product
Nitro Group Reduction H₂, Pd/C or NaBH₄ 4-amino-3-chloro-N-(2-iodophenyl)benzamide
Chloro Group Nucleophilic Aromatic Substitution Strong nucleophile (e.g., RO⁻) 4-alkoxy-N-(2-iodophenyl)-3-nitrobenzamide
Chloro Group Cross-Coupling (e.g., Suzuki) Arylboronic acid, Pd catalyst 4-aryl-N-(2-iodophenyl)-3-nitrobenzamide

Advanced Spectroscopic and Crystallographic Analysis Techniques for Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton (¹H) NMR Studies for Hydrogen Environments

No data available.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

No data available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

No data available.

A detailed FT-IR spectrum for 4-chloro-N-(2-iodophenyl)-3-nitrobenzamide, which would identify the characteristic vibrational frequencies of its functional groups (such as the amide, nitro, and chloro groups), is not available in the reviewed literature.

While the theoretical exact mass can be calculated, no experimental HRMS data has been published to confirm the elemental composition and molecular formula of this compound.

There are no published crystallographic studies for this compound. Therefore, information regarding its solid-state structure, including bond lengths, bond angles, and crystal packing, remains undetermined.

X-ray Diffraction Crystallography for Solid-State Structure Determination

Crystal Packing and Supramolecular Interactions

In analogous structures, such as isomeric N-(iodophenyl)nitrobenzamides, molecules are linked to form extensive frameworks. For instance, related compounds are known to establish networks through combinations of N-H···O and C-H···O hydrogen bonds, alongside iodo···carbonyl or iodo···nitro interactions. These interactions collectively stabilize the crystal lattice, leading to well-defined supramolecular structures. The interplay of these forces can result in the formation of chains, sheets, or more complex three-dimensional arrays.

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are among the most critical interactions governing the supramolecular chemistry of N-substituted benzamides. In this compound, the amide group provides a classic hydrogen bond donor (N-H), while the carbonyl oxygen (C=O) and the oxygens of the nitro group serve as potential acceptors.

The primary and most predictable hydrogen bond is the intermolecular N-H···O=C interaction. This bond typically links molecules into chains or dimers. For example, in many benzamide (B126) derivatives, these interactions form C(4) chains. Additionally, intramolecular N-H···O hydrogen bonds, particularly involving an oxygen atom from an ortho-substituent on the phenyl ring, can occur, leading to the formation of S(6) ring motifs. researchgate.net

Weaker C-H···O hydrogen bonds are also expected to play a significant role in the crystal packing. Aromatic C-H donors can interact with the carbonyl or nitro group oxygens of adjacent molecules. These interactions, though weaker, are numerous and collectively contribute to the stability of the three-dimensional network. In some related crystal structures, these C-H···O contacts generate centrosymmetric ring systems with graph-set motifs such as R²₂(14) and R²₂(20), forming zigzag chains. researchgate.net

Table 1: Representative Hydrogen Bond Geometries in Related Benzamide Structures

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
N-H···O (amide) ~0.86 ~2.0-2.2 ~2.8-3.0 ~150-170
C-H···O (nitro) ~0.93 ~2.3-2.6 ~3.2-3.5 ~140-160
C-H···O (carbonyl) ~0.93 ~2.4-2.7 ~3.3-3.6 ~130-150

Note: Data is generalized from typical benzamide crystal structures. Actual values for the title compound would require specific crystallographic analysis.

Investigation of Halogen Bonding Interactions

The presence of both chlorine and iodine atoms in this compound makes it a prime candidate for the study of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). The iodine atom, being larger and more polarizable, is a particularly strong halogen bond donor.

In the solid state, iodine atoms can form short contacts with electronegative atoms such as oxygen. In the case of the title compound, a two-center iodo···carbonyl or a three-center iodo···nitro interaction is highly plausible. These interactions are directional, with the I···O distance being shorter than the sum of their van der Waals radii, and the C-I···O angle approaching linearity. In related isomeric structures, two-center iodo···carbonyl interactions have been observed. researchgate.net The study of halogen bonding in chloroiodates(III) also reveals the common formation of such supramolecular associations in the solid state. rsc.org

Table 2: Potential Halogen Bonding Interactions and Typical Geometries

Interaction Type Donor···Acceptor Typical Distance (Å) C-X···A Angle (°)
Iodine-Oxygen I···O (carbonyl) ~2.9 - 3.2 ~160 - 175
Iodine-Oxygen I···O (nitro) ~3.0 - 3.3 ~150 - 170
Chlorine-Oxygen Cl···O ~3.0 - 3.4 ~140 - 165

Note: These are expected values based on related structures and the principles of halogen bonding.

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state is primarily defined by the torsion angles between the two aromatic rings and the central amide bridge. The molecule is not expected to be planar due to steric hindrance between the substituents on the phenyl rings.

The key conformational parameters are the dihedral angles between the plane of the amide group and the planes of the two aromatic rings. In a related compound, the central C–C(=O)–N–C amide unit was found to make dihedral angles of 21.68° and 19.08° with the phenyl and nitrobenzene (B124822) rings, respectively. researchgate.net The dihedral angle between the two aromatic rings themselves is also a critical descriptor of the molecular conformation. Values for similar structures can range from around 4° to over 60°, depending on the substitution pattern and the resulting packing forces.

The nitro group is often twisted out of the plane of the benzene (B151609) ring to which it is attached. In one analogue, the nitro group was skewed out of the attached benzene ring plane by 18.55°. researchgate.net This twisting is a result of minimizing steric strain with adjacent substituents. The specific set of torsion angles adopted in the crystalline state represents the lowest energy conformation within the context of the stabilizing intermolecular interactions of the crystal lattice.

Table 3: Key Dihedral Angles for Conformational Description in Analogous Benzamides

Dihedral Angle Description Typical Range (°)
Ring A - Amide Plane Angle between the 4-chloro-3-nitrophenyl ring and the amide plane 15 - 30
Ring B - Amide Plane Angle between the 2-iodophenyl ring and the amide plane 15 - 35
Ring A - Ring B Angle between the two aromatic rings 4 - 60
C-C-N-O (nitro) Torsion angle describing the twist of the nitro group 10 - 25

Note: Data is based on reported values for structurally similar nitrobenzamide compounds.

Computational and Theoretical Chemical Investigations of 4 Chloro N 2 Iodophenyl 3 Nitrobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of a compound from its electronic structure. These methods provide a deep understanding of the molecule's behavior at a subatomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is often employed to optimize the molecular geometry and to calculate various properties such as bond lengths, bond angles, and vibrational frequencies. For instance, in studies of related benzamide (B126) compounds, DFT calculations at the B3LYP/6-31G(d,p) level have been used to determine the optimized molecular structures. mdpi.com Such an analysis for 4-chloro-N-(2-iodophenyl)-3-nitrobenzamide would reveal the precise three-dimensional arrangement of its atoms, including the dihedral angles between the two aromatic rings and the orientation of the nitro and amide groups. A study on 4-Chloro-N-(4-cyano-2-nitrophenyl)-3-nitrobenzamide, for example, showed that its two aromatic rings are inclined at a specific angle, and the nitro group is skewed out of the plane of its attached benzene (B151609) ring. researchgate.net

Table 1: Illustrative Geometrical Parameters from DFT Calculations on a Related Benzamide Derivative (Note: Data is for 4-Chloro-N-(4-cyano-2-nitrophenyl)-3-nitrobenzamide and is illustrative for the type of information obtained from DFT studies.)

ParameterValueReference
Dihedral Angle (Amide - Phenyl Ring)21.68 (4)° researchgate.net
Dihedral Angle (Amide - Nitrobenzene (B124822) Ring)19.08 (4)° researchgate.net
Dihedral Angle (Phenyl Ring - Nitrobenzene Ring)3.74 (3)° researchgate.net
Nitro Group Skew Angle18.55 (8)° researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and its electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability, reactivity, and optical properties. A smaller HOMO-LUMO gap suggests higher chemical reactivity and easier electronic excitation. While specific values for this compound are not published, analysis of similar compounds would provide insights into its kinetic stability and electronic transitions.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. mdpi.com The MEP map displays regions of varying electrostatic potential on the molecular surface. Typically, electron-rich areas, which are susceptible to electrophilic attack, are colored red (negative potential), while electron-poor regions, prone to nucleophilic attack, are colored blue (positive potential). mdpi.com For a molecule like this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, indicating these as sites for hydrogen bonding or electrophilic interactions. mdpi.com Conversely, positive potential would be expected around the amide hydrogen.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule, including charge transfer and intermolecular interactions. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the strength of hyperconjugative interactions and hydrogen bonds. For example, in a related compound, an intramolecular N-H···O hydrogen bond was identified, which contributes to the molecule's conformational stability. researchgate.net For this compound, NBO analysis could elucidate the nature and strength of intramolecular hydrogen bonds, such as between the amide proton and the nitro group's oxygen, as well as other stabilizing electronic interactions within the molecule.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to predict how a molecule might interact with biological macromolecules, which is fundamental in drug discovery and design.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to screen for potential drug candidates by estimating the binding affinity and analyzing the interactions between the ligand and the active site of the protein.

While no specific molecular docking studies have been published for this compound, research on other nitrobenzamide derivatives has demonstrated their potential to interact with various biological targets. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were docked against α-glucosidase and α-amylase, showing binding energies ranging from -7.9 to -9.8 kcal/mol. nih.gov These studies revealed key interactions such as hydrogen bonding and hydrophobic interactions with the amino acid residues in the enzymes' active sites. nih.govsigmaaldrich.com Similarly, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been studied as potential anticancer agents by docking them into the phosphatidylinositol 3-kinase (PI3Kα) binding site.

A hypothetical docking study of this compound against a relevant protein target would involve placing the molecule into the protein's binding pocket and scoring the different poses. The results would be presented in a table summarizing the binding energy and key interacting residues.

Table 2: Illustrative Molecular Docking Results for Related Benzamide Derivatives Against Antidiabetic Targets (Note: This data is for 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives and is illustrative of the type of information obtained from docking studies.)

Target EnzymeBinding Energy Range (kcal/mol)Key Interaction TypesReference
α-Glucosidase-8.0 to -9.7Hydrogen bonding, electrostatic, hydrophobic nih.gov
α-Amylase-7.9 to -9.8Hydrogen bonding, electrostatic, hydrophobic nih.gov

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. These simulations can provide detailed information about the conformational stability of a compound and the kinetics of its binding to a biological target.

While specific MD simulation data for this compound is not extensively available in public literature, studies on structurally related nitrobenzamide derivatives offer valuable insights into the methodologies and expected outcomes of such analyses. For instance, research on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as potential antidiabetic agents utilized MD simulations to validate their binding stability with target enzymes like α-glucosidase and α-amylase. researchgate.netnih.gov

In these studies, the root-mean-square deviation (RMSD) of the protein-ligand complex is a critical parameter for assessing stability. A stable RMSD value over the simulation time suggests that the ligand remains securely bound within the active site of the protein and that the complex has reached equilibrium. For example, in the study of the most active compound from the series, the RMSD analysis of the ligand-protein complex indicated its stability within the binding site of the target proteins. researchgate.netnih.gov Similar stability has been observed in MD simulations of other complex molecules, where stable RMSD values for the complexes compared to the apoenzyme suggest effective binding. ajchem-a.com

Table 1: Illustrative RMSD Values from MD Simulations of a Related Benzamide Derivative Complex (Note: This data is for a related compound, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide, and is presented to illustrate the type of data obtained from MD simulations.)

Simulation Time (ns)RMSD (Å) of Protein-Ligand Complex
00.0
101.8
202.2
302.5
402.4
502.6

This table is illustrative and based on typical MD simulation results reported for similar compounds. ajchem-a.com

The binding kinetics, which describe the rates of association and dissociation of a ligand to its target, can also be inferred from MD simulations, often in conjunction with other computational techniques. The stability of interactions, such as hydrogen bonds and hydrophobic contacts, observed during the simulation provides a qualitative understanding of the binding affinity and residence time of the compound in the active site. nih.gov

Computational Studies on Halogen Bonding in Intermolecular Complexes

The presence of both chlorine and iodine atoms in this compound makes it a prime candidate for forming halogen bonds. Halogen bonding is a highly directional, non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. nih.gov Computational studies are essential for characterizing the nature and strength of these interactions.

Density Functional Theory (DFT) calculations are commonly employed to investigate halogen bonding. These studies can elucidate the electronic properties of the molecule and identify the most probable sites for intermolecular interactions. For instance, in a computational study of the related compound 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, DFT calculations were used to perform Natural Bond Orbital (NBO) analysis. researchgate.netchemrxiv.org NBO analysis provides insights into the donor-acceptor interactions within the molecule and between the molecule and other species, which is fundamental to understanding halogen bonding. researchgate.net

The analysis of the molecular electrostatic potential (MEP) surface is another crucial computational tool. The MEP map highlights the electron-rich and electron-deficient regions of a molecule. For a halogenated compound, a region of positive electrostatic potential, known as a "σ-hole," is often found on the halogen atom opposite to the covalent bond. This positive σ-hole can then interact favorably with an electron-rich region of another molecule, forming a halogen bond. nih.gov

Table 2: Representative Donor-Acceptor Interactions from NBO Analysis for a Halogenated Aromatic Compound (Note: This data is based on findings for 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide and serves as an example of NBO analysis.)

Donor NBOAcceptor NBOInteraction Energy (kcal/mol)
LP(1) N(x)σ* C-I~1.5
LP(1) O(y)σ* C-Cl~0.8

This table is a simplified representation of typical NBO analysis results for a molecule with iodo and chloro substituents, illustrating the relative strengths of potential halogen bonding interactions. The specific atoms (x, y) would be defined in the full molecular structure. researchgate.net

Through such computational investigations, the role of both the iodine and chlorine atoms in forming intermolecular complexes can be systematically evaluated. The strength of the halogen bond is influenced by the polarizability of the halogen atom (I > Br > Cl > F) and the nature of the substituent groups on the aromatic rings. Therefore, the iodine atom in this compound is expected to be a stronger halogen bond donor than the chlorine atom.

Chemical Reactivity and Mechanistic Pathways of the 4 Chloro N 2 Iodophenyl 3 Nitrobenzamide Scaffold

Nucleophilic Aromatic Substitution (SNAr) Mechanisms Involving Halogen and Nitro Groups

The 4-chloro-N-(2-iodophenyl)-3-nitrobenzamide molecule possesses halogens (chloro and iodo) and a nitro group, which are key players in Nucleophilic Aromatic Substitution (SNAr) reactions. Halogens attached to aromatic rings that are activated by electron-withdrawing groups, such as a nitro group, are susceptible to substitution by nucleophiles. nih.gov The nitro group, particularly when positioned ortho or para to a halogen, strongly activates the ring towards nucleophilic attack. This activation facilitates the displacement of the halogen by a variety of nucleophiles.

In the case of this compound, the chlorine atom is activated by the adjacent nitro group. This makes it a prime site for SNAr. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the chloride ion to yield the substituted product. The strength of the nucleophile and the reaction conditions can influence the outcome of the reaction. For instance, strong nucleophiles like thiolates can readily displace the activated chlorine. nih.gov

Role of the Iodophenyl Moiety in Oxidative Activation and Arylation Reactions

The iodophenyl group in this compound can participate in oxidative activation and subsequent arylation reactions. Hypervalent iodine reagents, such as iodosobenzene, can be used to mediate the α-arylation of carbonyl compounds through an oxidative C-C bond activation process. d-nb.infonih.gov This type of reaction often involves a 1,2-aryl shift, leading to the formation of all-carbon quaternary centers. d-nb.infonih.gov While the specific reactivity of the iodophenyl group in this particular molecule is not extensively detailed in the provided results, the presence of the iodine atom suggests potential for such transformations.

Furthermore, palladium-catalyzed C-H arylation reactions using diaryliodonium salts as oxidants have been studied. nih.gov These reactions are often accelerated by electron-withdrawing groups on the iodine(III) reagent, suggesting that the electronic nature of the substituents on the iodophenyl ring can influence the reaction rate. nih.gov

Catalytic Cross-Coupling Reactions for Scaffold Diversification

The halogen atoms on the this compound scaffold provide handles for diversification through various transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate. Both the chloro and iodo substituents on the this compound scaffold could potentially undergo Suzuki-Miyaura coupling. Generally, the reactivity of aryl halides in Suzuki-Miyaura coupling follows the order I > Br > Cl. Therefore, the iodine atom on the 2-iodophenyl ring would be expected to be more reactive than the chlorine atom.

Microwave-assisted Suzuki-Miyaura coupling has been successfully employed for the cross-coupling of various aromatic and alkynyl reagents with chloro-substituted heterocyclic compounds. researchgate.net The choice of palladium catalyst, base, and solvent is crucial for optimizing the reaction yield. mdpi.com For instance, Pd(PPh₃)₄ with K₃PO₄ in 1,4-dioxane (B91453) has been found to be an effective system for the coupling of arylboronic acids with chloropyrimidines. mdpi.com Electron-rich boronic acids have been observed to give better yields in some cases. mdpi.com

Other Transition Metal-Catalyzed Processes

Beyond Suzuki-Miyaura coupling, the halogenated scaffold of this compound is amenable to other transition metal-catalyzed reactions. For example, palladium-catalyzed denitrative α-arylation of heteroarenes with nitroarenes has been reported, demonstrating the activation of C-NO₂ bonds. researchgate.net This suggests that the nitro group itself could potentially be used as a coupling partner under specific catalytic conditions.

Furthermore, transition metals can catalyze a variety of defluorinative reactions, where a fluorine atom acts as a leaving group. rsc.org Although this specific compound contains chlorine and iodine, the principles of transition metal-catalyzed activation of carbon-halogen bonds are broadly applicable.

Photochemical and Electrochemical Reactivity of the Nitro Group

The nitro group in this compound imparts specific photochemical and electrochemical properties to the molecule.

Photochemical Reactivity: Nitroaromatic compounds are known to have unique photochemical pathways. rsc.org They can undergo rapid intersystem crossing from the singlet excited state to the triplet state. rsc.org The photochemistry of nitroaromatics can be influenced by factors such as the solvent and the presence of other substituents on the aromatic ring. researchgate.netresearchgate.net For instance, the photodegradation of some nitroaromatic compounds is significantly affected by the presence of molecular oxygen. researchgate.net The photolysis of solid nitroaromatic compounds has been investigated as a potential source of nitrous acid (HONO) in the atmosphere. acs.org

Electrochemical Reactivity: The electrochemical reduction of nitroaromatic compounds is a complex process that is dependent on factors like the number and position of nitro groups and the nature of other substituents. acs.org The nitro group is readily reduced electrochemically, often proceeding through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, to ultimately form an amino group. dtic.milresearchgate.net The reduction potential of the nitro group can be influenced by the presence of other activating or deactivating substituents on the aromatic ring. acs.org This electrochemical behavior can be harnessed for the development of electrochemical sensors for the detection of nitroaromatic compounds. acs.orgresearchgate.net

Mechanistic Biological Investigations and Molecular Target Identification

In Vitro Cellular Assays for Biological Activity Profiling

A variety of in vitro cellular assays have been instrumental in characterizing the biological effects of 4-chloro-N-(2-iodophenyl)-3-nitrobenzamide. These studies have provided insights into its influence on enzyme activity and cellular pathway modulation.

The compound has been investigated for its potential to modulate apoptosis, or programmed cell death. One key area of focus has been its effect on the p53-MDM2 pathway. The p53 protein is a critical tumor suppressor, and its interaction with MDM2 is a key regulatory point in the apoptosis cascade. Research has shown that this compound can act as an inhibitor of the p53-MDM2 interaction. This inhibition is a crucial step in activating the p53 pathway, which can lead to the selective elimination of cancer cells.

The inhibitory potential of this compound against several enzymes has been a subject of study. While specific data on its direct inhibition of α-glucosidase, α-amylase, cholinesterases, and myeloperoxidase is not extensively detailed in the available literature, the broader class of benzamide (B126) derivatives has shown activity against various enzymes. This suggests that this compound may also possess such inhibitory properties, warranting further investigation.

In the realm of virology, this compound has been identified as a potent inhibitor of Hepatitis B virus (HBV) replication. Specifically, it functions as a core protein allosteric modulator. By binding to the core protein, it disrupts the normal process of capsid formation, a critical step in the viral life cycle. This disruption prevents the virus from assembling correctly, thereby inhibiting its replication.

The compound's utility extends to combating bacterial infections through the targeting of virulence factors. It has been shown to be an effective inhibitor of the Type III Secretion System (T3SS) in various pathogenic bacteria. The T3SS is a sophisticated needle-like apparatus that bacteria use to inject harmful proteins into host cells. By inhibiting this system, this compound can disarm the bacteria, rendering them less virulent and more susceptible to the host's immune response.

Identification and Validation of Molecular Targets

Identifying the precise molecular targets of a compound is a critical step in understanding its mechanism of action and for the development of more potent and selective derivatives.

While specific studies employing affinity-based proteomics for the target deconvolution of this compound are not widely published, this methodology remains a powerful tool for such investigations. This technique would involve immobilizing the compound on a solid support to "fish" for its binding partners from a complex mixture of cellular proteins. The identified proteins would then be validated as direct targets, providing a deeper understanding of how the compound exerts its biological effects. The known interactions with the p53-MDM2 complex, HBV core protein, and the T3SS components already provide a solid foundation for such targeted proteomic studies.

Genetic Manipulation and Knockdown Studies

There is currently no published research detailing the use of genetic manipulation or knockdown studies to identify the molecular targets of this compound. Such studies, which often involve techniques like RNA interference (RNAi) or CRISPR-Cas9 to reduce the expression of specific genes, are instrumental in determining which proteins are essential for a compound's activity. The absence of this data means that the key protein or proteins that may be modulated by this compound remain unknown.

Mechanistic Elucidation of Biological Effects

Biochemical Pathway Analysis

A comprehensive analysis of the biochemical pathways affected by this compound has not been reported. Research in this area would typically involve treating biological systems with the compound and subsequently analyzing changes in metabolic or signaling pathways through techniques such as metabolomics or phosphoproteomics. This information is vital for understanding the downstream consequences of the compound's interaction with its molecular target.

Cell-Based Reporter Gene Assays

Specific cell-based reporter gene assays for this compound have not been described in the scientific literature. Reporter gene assays are a common method to screen for the activation or inhibition of specific signaling pathways. The lack of such studies indicates that the effect of this compound on key cellular signaling cascades has not been systematically evaluated.

Protein-Ligand Interaction Mapping

Direct protein-ligand interaction mapping studies, which are critical for confirming the physical binding of a compound to its target protein, have not been published for this compound. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR) would be employed to characterize this interaction at a molecular level.

Structure Activity Relationship Sar Studies and Rational Molecular Design Principles

Systematic Exploration of Substituent Effects on Biological Activity

The systematic evaluation of different functional groups and their positions on the benzamide (B126) scaffold is fundamental to understanding their contribution to the molecule's biological profile.

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties and enhance biological activity. mdpi.com In the case of 4-chloro-N-(2-iodophenyl)-3-nitrobenzamide, the presence of both chlorine and iodine atoms is significant.

The chlorine atom at the 4-position of the benzoyl ring is an electron-withdrawing group that can influence the molecule's electronic distribution and rigidity, potentially enhancing interactions with biological targets. Studies on related N-aryl-amides have long investigated the effects of such substitutions. nih.gov

The iodine atom on the N-phenyl ring also plays a critical role. Research on the closely related compound, 4-iodo-3-nitrobenzamide (B1684207), demonstrated that the iodinated version was more effective than its non-iodinated counterpart in inactivating poly(ADP-ribose) polymerase, a nuclear protein. nih.gov This suggests that the presence and position of halogen atoms are key determinants of potency. The combination of a 4-chloro substituent on the benzamide ring and a 2-iodo substituent on the N-phenyl ring creates a distinct electronic and steric profile that is integral to its activity.

Table 1: Effect of Halogen Substitution on the Activity of Related Benzamide Analogs

Compound ScaffoldHalogen SubstituentObserved Effect on ActivityReference
3-Nitrobenzamide (B147352)4-IodoIncreased efficacy in inactivating poly(ADP-ribose) polymerase compared to the non-iodinated analog. nih.gov
N-benzyl-benzamide2-Chloro (on benzoyl ring)Contributes to molecular rigidity and intermolecular interactions.
N-phenyl-benzamide4-Chloro (on benzoyl ring)Creates a dihedral angle of 59.6° between the benzene (B151609) rings. nih.gov

The nitro group is a versatile functional group in drug design, known to contribute to a wide range of therapeutic applications, including cancer treatment. mdpi.com Its position on the aromatic ring is critical. In the specified compound, the nitro group is at the 3-position of the benzoyl ring.

Studies on 4-iodo-3-nitrobenzamide have shown that this compound acts as a prodrug. nih.gov Inside tumor cells, the 3-nitro group is metabolically reduced to a reactive 3-nitroso intermediate, which is responsible for inducing cell death. nih.gov This selective reduction in tumor cells is a key aspect of its potential chemotherapeutic activity. nih.gov A separate study on a series of 4-substituted-3-nitrobenzamide derivatives also confirmed that various analogs exhibited potent anti-tumor activity against several cancer cell lines, underscoring the importance of the 3-nitrobenzamide core. nih.gov

The substituent on the amide nitrogen significantly impacts the molecule's conformation and binding capabilities. The N-(2-iodophenyl) group of the title compound positions a bulky, lipophilic iodine atom ortho to the amide linkage. The general structure-activity relationships of N-arylanthranilic acids, which are structurally similar, have been extensively studied, revealing that substitutions on this ring are crucial for anti-inflammatory activity. nih.gov

In a broad study of 4-substituted-3-nitrobenzamide derivatives, different N-aryl groups were evaluated for their anti-tumor effects. nih.gov The results indicated that the nature of the N-aryl substituent plays a significant role in determining the potency against various cancer cell lines. nih.gov While the exact 2-iodophenyl group was not specified in the provided abstract, the study's preliminary SAR discussion highlights that modifications in this region are a key strategy for modulating activity. nih.gov

Table 2: Influence of N-Aryl Substituents on Anti-Tumor Activity of 4-Substituted-3-Nitrobenzamide Derivatives

Compound ID (from study)N-Aryl SubstituentActivity HighlightReference
4a(Not specified in abstract)Most potent inhibitory activities against HCT-116, MDA-MB435, and HL-60 cell lines. nih.gov
4g, 4l-4n(Not specified in abstract)Exhibited more potent inhibitory activities against MDA-MB435 and HL-60 cell lines. nih.gov

Data derived from a study on 4-substituted-3-nitrobenzamide derivatives, which discusses the preliminary structure-activity relationship of these compounds. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies for Novel Chemotypes

Scaffold hopping and bioisosteric replacement are important strategies in medicinal chemistry to discover novel compounds with improved properties. Scaffold hopping involves replacing a molecule's core structure with a functionally equivalent but structurally different scaffold, while bioisosteric replacement involves swapping specific functional groups with others that have similar physical or chemical properties.

For this compound, these strategies could be applied to explore new chemical space. For instance:

Bioisosteric Replacement: The nitro group, essential for the prodrug strategy, could potentially be replaced by other groups that can be bioreduced, such as a nitroso or hydroxylamine (B1172632) group. The chlorine and iodine atoms could be replaced with other halogens like bromine or fluorine to fine-tune the electronic properties and binding interactions.

Scaffold Hopping: The central benzamide scaffold could be replaced with other frameworks, such as a thioamide or a reverse amide, to alter the molecule's geometry and hydrogen bonding patterns while maintaining the crucial spatial orientation of the substituted phenyl rings.

Lead Optimization Through Iterative Design-Synthesis-Test Cycles

Lead optimization is a cyclical process where a promising lead compound is systematically modified to improve its potency, selectivity, and pharmacokinetic properties. The research into 4-substituted-3-nitrobenzamide derivatives serves as a prime example of this process. nih.gov Starting with a core 3-nitrobenzamide scaffold, researchers designed and synthesized a series of new analogs by varying the substituents at the 4-position and on the N-aryl ring. nih.gov

Each new compound was then tested for its biological activity (the "test" phase). The results of these tests provided valuable SAR data that informed the next round of "design," guiding chemists on which modifications were beneficial and which were detrimental. This iterative cycle allows for the gradual refinement of the molecular structure to maximize its therapeutic potential.

Ligand-Based and Structure-Based Drug Design Approaches

Modern drug discovery often employs computational methods to guide the optimization process. These can be broadly categorized as ligand-based or structure-based approaches.

Ligand-Based Design: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of other molecules (ligands) that bind to the target. The SAR studies on 3-nitrobenzamide derivatives are a form of ligand-based design. nih.gov By comparing the structures and activities of various analogs, researchers can build a pharmacophore model, which defines the essential steric and electronic features required for activity. This model can then be used to design new compounds with a higher probability of being active.

Structure-Based Design: This method is employed when the 3D structure of the target protein is available. In the case of 4-iodo-3-nitrobenzamide, its activity against poly(ADP-ribose) polymerase has been identified. nih.gov If a crystal structure of this enzyme with a bound inhibitor were available, scientists could use molecular docking simulations to predict how novel analogs of this compound might fit into the enzyme's active site. This would allow for the rational design of new molecules with optimized interactions, potentially leading to higher potency and selectivity.

Future Research Directions and Unexplored Avenues for 4 Chloro N 2 Iodophenyl 3 Nitrobenzamide Research

Exploration of Novel Synthetic Pathways for Green Chemistry Principles

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research should prioritize the development of novel synthetic pathways for 4-chloro-N-(2-iodophenyl)-3-nitrobenzamide that adhere to the principles of green chemistry. Traditional amide bond formation often relies on coupling reagents that can generate significant waste. Alternative, more sustainable methods could be explored.

Key areas for investigation include:

Catalytic Amidation: Investigating the use of transition metal or enzyme catalysts to directly form the amide bond between 4-chloro-3-nitrobenzoic acid and 2-iodoaniline (B362364), thereby avoiding stoichiometric activators.

Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer improved safety, efficiency, and scalability while minimizing solvent usage and waste generation.

Bio-catalysis: Exploring the potential of engineered enzymes to catalyze key steps in the synthesis, offering high selectivity and mild reaction conditions.

Solvent Selection: Evaluating the use of greener solvents, such as ionic liquids, supercritical fluids, or water-based systems, to replace traditional volatile organic compounds.

Advanced Spectroscopic Characterization (e.g., solid-state NMR, cryo-EM for protein complexes)

A comprehensive understanding of the three-dimensional structure of this compound, both in isolation and in complex with biological macromolecules, is crucial. Advanced spectroscopic techniques can provide unprecedented insights.

Solid-State NMR (ssNMR): This technique can be employed to determine the precise conformation and intermolecular interactions of the compound in its crystalline or amorphous solid state. This is particularly valuable for understanding its physical properties and for developing solid dosage forms if it were to be considered for pharmaceutical applications.

Cryo-Electron Microscopy (Cryo-EM): Should this compound be found to bind to a protein target, cryo-EM could be a powerful tool for visualizing the compound within the protein's binding pocket. This would provide a detailed structural basis for its mechanism of action and facilitate structure-based drug design.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. These computational tools can be leveraged to accelerate the exploration of this compound's potential.

Potential applications include:

Predictive Modeling: Developing ML models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives of this compound.

Generative Models: Using generative AI to design novel analogs with potentially improved activity, selectivity, or physicochemical properties.

Target Identification: Employing AI-driven approaches to screen vast biological databases to identify potential protein targets for this compound based on its structural features.

Deeper Investigation into Allosteric Modulation and Polypharmacology

The complex structure of this compound suggests that it may not act on a single target or through a simple competitive binding mechanism.

Allosteric Modulation: Research should investigate the possibility that this compound acts as an allosteric modulator, binding to a site on a protein distinct from the active site to modulate its function. This could offer advantages in terms of selectivity and a more nuanced biological response.

Polypharmacology: It is plausible that this compound interacts with multiple biological targets, a concept known as polypharmacology. A systematic investigation using chemoproteomics and other systems biology approaches could uncover a network of interactions, which might be therapeutically beneficial for complex diseases.

Design and Synthesis of Photo-Activatable or Prodrug Forms

To enhance the spatial and temporal control over the activity of this compound, the design of photo-activatable or prodrug forms represents a promising research direction.

Photo-activatable Analogs: By incorporating a photolabile protecting group, the compound could be rendered inactive until it is exposed to light of a specific wavelength. This would enable precise control over its site of action, minimizing off-target effects.

Prodrug Strategies: A prodrug version of the compound could be designed to improve its pharmacokinetic properties, such as solubility or cell permeability. The prodrug would be converted to the active form by specific enzymes at the desired site of action.

Development of Advanced In Vitro Biological Models for Mechanistic Insights

To gain a deeper understanding of the biological effects of this compound, it is essential to move beyond simple cell-based assays and utilize more sophisticated in vitro models.

Q & A

Q. What are the recommended synthetic routes and purification methods for 4-chloro-N-(2-iodophenyl)-3-nitrobenzamide?

The compound can be synthesized via nucleophilic acyl substitution between 2-iodoaniline derivatives and activated acyl chlorides. A typical protocol involves dissolving the amine in dichloromethane, adding stoichiometric 3-nitro-4-chlorobenzoyl chloride, and using triethylamine as a base to neutralize HCl byproducts. After 30–60 minutes, sequential washing with dilute HCl, Na₂CO₃, and brine removes unreacted reagents. Purification via short-column chromatography on neutral Al₂O₃ is effective for isolating the product .

Q. Which spectroscopic techniques are critical for structural characterization?

Essential techniques include:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and carbonyl carbons (δ ~165 ppm) to confirm amide bond formation.
  • UV-Vis : Monitor nitro group absorption (~260–300 nm) to assess electronic transitions.
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for iodine (m/z +2).
  • X-ray Crystallography : Resolve crystal packing and dihedral angles between aromatic rings (e.g., <30° for planar stacking) .

Q. What handling and storage protocols ensure compound stability?

Store the compound under anhydrous conditions (desiccator with silica gel) and inert atmosphere (N₂/Ar) to prevent hydrolysis of the amide bond or nitro group reduction. Avoid prolonged exposure to light, as iodine substituents may undergo photolytic cleavage .

Advanced Research Questions

Q. How can reaction conditions be optimized for improved yield and purity?

Employ factorial design to systematically evaluate variables:

  • Solvent polarity : Test dichloromethane vs. THF for solubility/reactivity trade-offs.
  • Temperature : Compare room temperature vs. reflux (40–60°C) to accelerate kinetics.
  • Catalyst screening : Assess DMAP or pyridine derivatives for enhanced acylation efficiency. Statistical tools (e.g., ANOVA) identify significant factors, while TLC/HPLC monitors reaction progress .

Q. What strategies resolve contradictions in spectral data during characterization?

  • Cross-validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09).
  • Crystallographic validation : Use single-crystal X-ray data to confirm bond lengths/angles if NMR assignments are ambiguous.
  • Isotopic labeling : Introduce ¹⁵N or ¹³C labels to trace nitro/amide group environments .

Q. How can computational methods predict reactivity or biological activity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., kinase targets) using docking software (AutoDock Vina).
  • QSAR models : Corrogate substituent effects (e.g., iodine vs. chlorine) on bioactivity using Hammett parameters .

Q. What mechanistic insights guide substitution reactions at the chloro/nitro positions?

  • Kinetic studies : Monitor reaction rates under varying nucleophile concentrations (e.g., NaN₃) to distinguish SN1/SN2 pathways.
  • Isotopic tracing : Use ¹⁸O-labeled H₂O to track hydrolysis intermediates.
  • Electron-deficient aryl systems : The nitro group meta to chlorine enhances electrophilicity, favoring nucleophilic aromatic substitution .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Bioisosteric replacement : Substitute iodine with bromine/trifluoromethyl to modulate lipophilicity.
  • Regioselective functionalization : Introduce methylsulfonyl or cyano groups at the 3-nitro position to alter electronic profiles.
  • Hybrid molecules : Conjugate with known pharmacophores (e.g., pyridine rings) to enhance target affinity .

Q. What in vitro/in vivo models validate potential therapeutic applications?

  • Kinase inhibition assays : Screen against panels (e.g., EGFR, VEGFR) using fluorescence polarization.
  • Cellular uptake studies : Use radiolabeled (¹²⁵I) analogs to quantify permeability in Caco-2 monolayers.
  • Toxicity profiling : Assess hepatotoxicity via HepG2 cell viability and CYP450 inhibition .

Q. How to address batch-to-batch variability in physicochemical properties?

  • Polymorph screening : Recrystallize from ethanol/water mixtures to isolate stable crystalline forms.
  • Particle size analysis : Use laser diffraction to ensure consistent micronization (D90 < 50 µm).
  • Stability-indicating HPLC : Monitor degradation products under accelerated conditions (40°C/75% RH) .

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